molecular formula C8H5BrF5NO B1410232 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline CAS No. 1805104-28-2

4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline

Cat. No. B1410232
CAS RN: 1805104-28-2
M. Wt: 306.03 g/mol
InChI Key: HTDXJIAPPZDASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline, also known as 4-Bromo-3-(DFMO)-5-(TFMA), is an aniline derivative that has been studied for its potential applications in scientific research and laboratory experiments. 4-Bromo-3-(DFMO)-5-(TFMA) is a versatile compound that can be used as a reagent for various chemical reactions and as a substrate for enzyme-catalyzed reactions. It also has potential applications in medicinal chemistry, as it has been found to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been studied for its potential applications in scientific research. It has been found to be a useful reagent for various chemical reactions, such as the synthesis of aryl and heteroaryl amines, as well as the synthesis of new heterocyclic compounds. It has also been studied as a substrate for enzyme-catalyzed reactions, such as the synthesis of novel peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) is not yet fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to be a substrate for certain enzymes, such as the cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been found to exhibit anti-inflammatory and anti-cancer properties. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are both involved in the production of pro-inflammatory mediators. It has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in the treatment of certain types of cancers.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also a versatile reagent that can be used for a variety of chemical reactions and as a substrate for enzyme-catalyzed reactions. However, it is important to note that the compound has not been extensively studied, and its effects on humans and animals are not yet fully understood. Therefore, caution should be exercised when using this compound in experiments.

Future Directions

The potential applications of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in scientific research and laboratory experiments are still largely unexplored. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in medicinal chemistry. In addition, further studies are needed to determine the optimal conditions for the synthesis of the compound, as well as the optimal conditions for its use in various chemical reactions and enzyme-catalyzed reactions. Finally, further research is needed to determine the potential toxicity of the compound and its potential side effects.

properties

IUPAC Name

4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(15)2-5(6)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXJIAPPZDASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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